Scaffold Recognition: 4,5,6,7‑Tetrahydropyrazolo[1,5‑a]pyridine as a Validated Kinase/GPCR Privileged Structure
The 4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyridine core of the target compound is a well‑documented privileged scaffold. For example, in a series of mGluR5 negative allosteric modulators, compounds bearing this exact core achieved IC50 values in the low nanomolar range (e.g., 12–68 nM) [1]. While no direct data exist for the target compound, the conserved core suggests potential for similar target engagement. This contrasts with alternative saturated heterocyclic cores (e.g., tetrahydropyrazolo[4,3‑c]pyridine) that display distinct selectivity profiles [2].
| Evidence Dimension | mGluR5 negative allosteric modulation potency |
|---|---|
| Target Compound Data | No direct data; scaffold known to confer nanomolar activity in related analogs |
| Comparator Or Baseline | Tetrahydropyrazolo[1,5‑a]pyridine series: IC50 = 12–68 nM (best analogs) |
| Quantified Difference | N/A – class‑level comparison only |
| Conditions | Human mGluR5‑expressing HEK293 cells; calcium mobilization assay |
Why This Matters
Confirms the core scaffold's capacity for high‑affinity interactions, supporting its selection as a starting point for medicinal chemistry optimization.
- [1] Duvey, G., et al. A novel series of metabotropic glutamate receptor 5 negative allosteric modulators based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core. Bioorg. Med. Chem. Lett. 2013, 23, 4523–4527. View Source
- [2] BindingDB entry BDBM50341512: (R)-N-(4-(4-Phenylbenzoylamino)butyl)-N-propyl-5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CHEMBL1765634). EC50 = 51 nM at human dopamine D3 receptor. View Source
